Nrf2-IN-1

Beschreibung

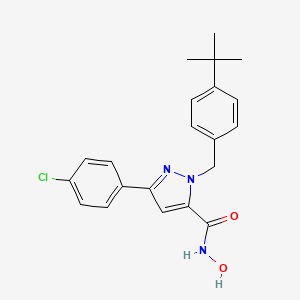

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)methyl]-5-(4-chlorophenyl)-N-hydroxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-21(2,3)16-8-4-14(5-9-16)13-25-19(20(26)24-27)12-18(23-25)15-6-10-17(22)11-7-15/h4-12,27H,13H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDMUUNGVLREEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Nrf2 in 1 Action

Interaction with the Nrf2 Regulatory System

The primary mechanism by which Nrf2-IN-1 exerts its effects involves interfering with the normal regulation of Nrf2 by the Keap1-Cul3-RBX1 ubiquitin ligase complex.

Influence on Nrf2 Protein Expression and Stability

Research indicates that this compound can decrease Nrf2 protein expression medchemexpress.com. Under basal conditions, Nrf2 protein levels are kept low due to continuous degradation mediated by Keap1 mdpi.comencyclopedia.pub. Oxidative stress or the presence of Nrf2 activators typically leads to increased Nrf2 protein stability by interfering with the Keap1-mediated ubiquitination and degradation pathway spandidos-publications.com. Conversely, this compound's ability to decrease Nrf2 protein expression suggests it may enhance or stabilize the Keap1-mediated degradation of Nrf2, or potentially influence Nrf2 synthesis or other degradation pathways. The stability of Nrf2 is regulated by multiple E3 ubiquitin ligase complexes, including the Keap1-Cul3-RBX1 complex, and can also be influenced by post-translational modifications like phosphorylation and glycation encyclopedia.pubspandidos-publications.comnih.govmdpi.com.

In THP-1 cells, this compound at concentrations of 5, 10, and 20 μM for 48 hours demonstrated a dose-dependent decrease in Nrf2 protein expression medchemexpress.com.

| This compound Concentration (μM) | Nrf2 Protein Expression Level (Relative to Control) |

| 0 | 1.0 |

| 5 | Decreased |

| 10 | Further Decreased |

| 20 | Significantly Decreased |

Note: Data is qualitative based on search result descriptions medchemexpress.com. Specific quantitative values were not consistently available across sources.

Impact on Nrf2 Nuclear Translocation

Nrf2's function as a transcription factor requires its translocation from the cytoplasm to the nucleus mdpi.commdpi.com. Under conditions of oxidative stress, Nrf2 dissociates from Keap1 in the cytoplasm and translocates to the nucleus, where it can bind to DNA mdpi.com. The nuclear translocation of Nrf2 is a critical step for the activation of its target genes researchgate.net. While direct experimental data specifically detailing this compound's impact on Nrf2 nuclear translocation was not explicitly found in the provided snippets, a compound that decreases Nrf2 protein expression and inhibits its activation would logically lead to reduced levels of Nrf2 available for nuclear translocation. The mechanisms underlying Nrf2 nuclear translocation involve nuclear localization signals and importin proteins nih.govnih.gov. Keap1 also plays a role in shuttling Nrf2 out of the nucleus mdpi.com. Therefore, this compound's influence on Nrf2 localization is likely a consequence of its effects on Nrf2 stability and its interaction with the Keap1 regulatory system.

Downstream Molecular Consequences of this compound-Mediated Nrf2 Inhibition

The inhibition of Nrf2 by this compound has significant downstream consequences, primarily affecting the transcription of genes regulated by Nrf2.

Regulation of Antioxidant Response Elements (ARE)-Driven Gene Transcription

Nrf2, upon translocating to the nucleus, forms heterodimers with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes patsnap.commdpi.comfrontiersin.org. This binding initiates the transcription of these genes, which are involved in antioxidant defense, detoxification, and anti-inflammatory processes patsnap.commdpi.comnih.gov. This compound, by inhibiting Nrf2 activation and decreasing its protein expression, would consequently lead to a reduction in ARE-driven gene transcription. This is because less Nrf2 is available to bind to AREs and promote gene expression. The Nrf2-ARE pathway is a crucial system for protecting cells against oxidative damage patsnap.commdpi.commedsci.org.

Modulation of Nrf2 Target Gene Expression, including Heme Oxygenase-1 (HO-1)

A key consequence of Nrf2 inhibition by this compound is the reduced expression of Nrf2 target genes. Heme Oxygenase-1 (HO-1) is one of the most well-studied Nrf2 target genes and plays a significant role in antioxidant and anti-inflammatory responses frontiersin.orgmdpi.comnih.gov. HO-1 expression is strongly upregulated by Nrf2 activation frontiersin.orgmdpi.com.

Studies on this compound have shown that it decreases HO-1 protein expression medchemexpress.com. This is consistent with its inhibitory effect on Nrf2, as HO-1 transcription is largely dependent on Nrf2 binding to the ARE in its promoter mdpi.comresearchgate.net.

In THP-1 cells, treatment with this compound at 5, 10, and 20 μM for 48 hours resulted in a dose-dependent decrease in HO-1 protein expression medchemexpress.com.

| This compound Concentration (μM) | HO-1 Protein Expression Level (Relative to Control) |

| 0 | 1.0 |

| 5 | Decreased |

| 10 | Further Decreased |

| 20 | Significantly Decreased |

Note: Data is qualitative based on search result descriptions medchemexpress.com. Specific quantitative values were not consistently available across sources.

Other Nrf2 target genes include NAD(P)H quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), and enzymes involved in glutathione synthesis patsnap.commdpi.comfrontiersin.org. While specific data on this compound's effects on all these genes were not detailed in the provided snippets, it is expected that their expression would also be downregulated due to Nrf2 inhibition.

The modulation of Nrf2 target gene expression, particularly the downregulation of HO-1, underscores the mechanism by which this compound impacts cellular defense pathways regulated by Nrf2.

Alterations in Cellular Redox Homeostasis

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense system to neutralize them caymanchem.commdpi.commdpi.com. Nrf2 is a master regulator of this balance frontiersin.orgmdpi.comacs.org. Upon exposure to oxidative or electrophilic stress, critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction caymanchem.comnih.govnih.gov. This disruption stabilizes Nrf2, allowing it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to antioxidant response elements (AREs) in the promoter regions of target genes caymanchem.comfrontiersin.orgfrontiersin.orgnih.gov. This binding initiates the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), catalase (CAT), and enzymes involved in glutathione metabolism frontiersin.orgnih.govmdpi.commdpi.com.

Given that this compound is an inhibitor of Nrf2 medchemexpress.com, its action would likely lead to a decrease in the activation of the Nrf2 pathway. This reduced activation would consequently impair the cell's ability to upregulate the expression of these crucial antioxidant and detoxification enzymes. The resulting diminished capacity to counteract ROS and electrophiles would disrupt cellular redox homeostasis, potentially leading to an accumulation of oxidative stress.

Research findings indicate that Nrf2 activation is essential for maintaining redox balance and protecting cells from oxidative damage frontiersin.orgfrontiersin.orgmdpi.com. Conversely, inhibiting Nrf2 can render cells more susceptible to oxidative insults. For instance, studies have shown that modulating Nrf2 activity can influence cellular responses to hydrogen peroxide (H2O2), a key signaling molecule and ROS acs.org. While specific detailed research findings on this compound's direct impact on various antioxidant enzyme levels or ROS concentrations were not extensively detailed in the provided search results, the known function of Nrf2 and the inhibitory nature of this compound strongly suggest that its action would lead to alterations in cellular redox homeostasis characterized by increased oxidative burden.

Influence on Nrf2-Dependent Protein Degradation Pathways

Under basal conditions, the stability of Nrf2 protein is primarily controlled by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex caymanchem.comnih.govfrontiersin.orgnih.govbiorxiv.orgmdpi.com. Keap1 acts as an adaptor protein, binding to Nrf2 and facilitating its ubiquitination caymanchem.comfrontiersin.orgbiorxiv.org. Polyubiquitinated Nrf2 is then targeted for rapid degradation by the 26S proteasome nih.govfrontiersin.orgresearchgate.netbiorxiv.orgspandidos-publications.com. This process ensures that Nrf2 levels are kept low in the absence of stress caymanchem.comresearchgate.net. The half-life of Nrf2 in unstressed cells is relatively short, typically ranging from 15 to 30 minutes biorxiv.orgspandidos-publications.complos.org.

This compound is described as an inhibitor of Nrf2 medchemexpress.com. While the precise molecular target of this compound within the Nrf2 pathway was not explicitly detailed in the provided snippets beyond its general inhibitory effect on Nrf2 activation, its function as an Nrf2 inhibitor suggests it could interfere with the mechanisms that lead to Nrf2 activation. Nrf2 activation is often achieved by disrupting the Keap1-mediated degradation of Nrf2 caymanchem.comnih.govmdpi.comspandidos-publications.complos.org. This disruption can occur through various mechanisms, including modifications of Keap1 cysteine residues or competitive binding to Keap1 caymanchem.comnih.govmdpi.complos.org.

If this compound acts by promoting or enhancing the Keap1-mediated degradation of Nrf2, or by preventing mechanisms that would normally inhibit this degradation, it would lead to decreased Nrf2 protein levels. Alternatively, if this compound inhibits Nrf2's transcriptional activity directly without affecting its degradation, the impact on degradation pathways might be indirect or negligible. However, given that many Nrf2 inhibitors function by influencing its stability, it is plausible that this compound affects Nrf2-dependent protein degradation.

Studies on Nrf2 degradation have shown that inhibiting the proteasome with agents like MG132 leads to Nrf2 accumulation, highlighting the importance of this pathway in Nrf2 turnover researchgate.netspandidos-publications.complos.org. Furthermore, compounds that interfere with Nrf2 ubiquitination by Keap1 can increase Nrf2 protein stability and prolong its half-life spandidos-publications.complos.org. As an Nrf2 inhibitor, this compound might exert its effect by promoting Nrf2 degradation or preventing its stabilization, thereby influencing the Nrf2-dependent protein degradation pathway to reduce Nrf2 levels and activity.

Data illustrating the effect of this compound on Nrf2 protein levels and ubiquitination status would provide direct evidence of its influence on degradation pathways. For example, a study on a different compound, Mangiferin, showed it increased Nrf2 protein stability by inhibiting its ubiquitination and degradation, leading to intracellular accumulation of Nrf2 spandidos-publications.com. This example highlights how modulating ubiquitination and degradation directly impacts Nrf2 levels. While specific data for this compound was not found, similar experimental approaches would be necessary to fully elucidate its impact on Nrf2 degradation pathways.

Here is a conceptual table illustrating potential data points that would be relevant to understanding this compound's effect on protein degradation, based on the mechanisms described:

| Treatment | Nrf2 Protein Level (Arbitrary Units) | Nrf2 Half-life (Minutes) | Nrf2 Ubiquitination Level |

| Vehicle Control | Low | 15-30 | High |

| This compound | Expected to be Lower | Expected to be Shorter | Expected to be Higher |

Note: This table represents hypothetical outcomes based on the expected inhibitory function of this compound on Nrf2 activity and the known mechanisms of Nrf2 degradation. Specific experimental data for this compound would be required to populate this table with actual values.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not found in provided snippets. |

This compound is characterized as a chemical inhibitor of the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) medchemexpress.com. Research into this compound, particularly in the context of acute myeloid leukemia (AML), necessitates a detailed understanding of its molecular effects medchemexpress.com. The primary mechanisms of action for this compound are understood through its interference with the Nrf2 signaling pathway, specifically impacting cellular redox homeostasis and the protein degradation pathways that regulate Nrf2 abundance.

The Nrf2 pathway is a critical cellular defense system activated in response to oxidative and electrophilic stress caymanchem.comfrontiersin.orgfrontiersin.orgnih.gov. Under normal physiological conditions, Nrf2 activity is suppressed by Kelch-like ECH-associated protein 1 (Keap1). Keap1 functions as an adaptor protein within a Cul3-based E3 ubiquitin ligase complex, targeting Nrf2 for ubiquitination and subsequent degradation by the proteasome caymanchem.comnih.govfrontiersin.orgnih.govresearchgate.net. This regulatory mechanism ensures that Nrf2 levels remain low in the absence of stress caymanchem.comresearchgate.net.

Alterations in Cellular Redox Homeostasis

Cellular redox homeostasis is maintained by a dynamic equilibrium between the generation of reactive oxygen species (ROS) and the capacity of antioxidant defense systems caymanchem.commdpi.commdpi.com. Nrf2 is recognized as a pivotal regulator of this balance frontiersin.orgmdpi.comacs.org. Upon exposure to oxidative or electrophilic insults, specific cysteine residues within Keap1 undergo modification, inducing a conformational change that disrupts its interaction with Nrf2 caymanchem.comnih.govnih.gov. This disruption leads to Nrf2 stabilization, allowing its translocation to the nucleus. In the nucleus, Nrf2 forms heterodimers with small Maf proteins and binds to antioxidant response elements (AREs) located in the promoter regions of its target genes caymanchem.comfrontiersin.orgfrontiersin.orgnih.gov. This binding event drives the transcription of genes encoding essential antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), catalase (CAT), and enzymes involved in glutathione metabolism frontiersin.orgnih.govmdpi.commdpi.com.

As an inhibitor of Nrf2 medchemexpress.com, this compound is expected to attenuate the activation of this pathway. Consequently, this diminished activation would impair the cell's ability to induce the expression of these protective enzymes. The resulting reduction in antioxidant capacity would disrupt cellular redox homeostasis, likely leading to an increase in intracellular oxidative burden.

Research highlights the critical role of Nrf2 activation in preserving redox balance and shielding cells from oxidative damage frontiersin.orgfrontiersin.orgmdpi.com. Conversely, inhibiting Nrf2 can enhance cellular vulnerability to oxidative stress. Studies have demonstrated that manipulating Nrf2 activity can influence cellular responses to key ROS like hydrogen peroxide (H2O2) acs.org. While comprehensive data specifically detailing this compound's direct effects on various antioxidant enzyme levels or ROS concentrations were not extensively present in the provided information, the established function of Nrf2 and the inhibitory nature of this compound strongly suggest that its action would result in alterations to cellular redox homeostasis, characterized by an elevated oxidative state.

Influence on Nrf2-Dependent Protein Degradation Pathways

The stability of Nrf2 protein under basal conditions is primarily governed by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex caymanchem.comnih.govfrontiersin.orgnih.govbiorxiv.orgmdpi.com. Keap1 serves as an adaptor protein, binding to Nrf2 and facilitating its ubiquitination caymanchem.comfrontiersin.orgbiorxiv.org. This polyubiquitination marks Nrf2 for rapid degradation by the 26S proteasome nih.govfrontiersin.orgresearchgate.netbiorxiv.orgspandidos-publications.com. This mechanism is crucial for maintaining low basal levels of Nrf2 caymanchem.comresearchgate.net. The half-life of Nrf2 in unstressed cells is notably short, typically ranging from 15 to 30 minutes biorxiv.orgspandidos-publications.complos.org.

This compound is identified as an inhibitor of Nrf2 medchemexpress.com. While the exact molecular target of this compound within the Nrf2 pathway was not explicitly detailed in the provided search results beyond its general inhibitory effect on Nrf2 activation, its function as an Nrf2 inhibitor implies interference with the mechanisms that promote Nrf2 activation. Nrf2 activation is frequently achieved by disrupting the Keap1-mediated degradation of Nrf2 caymanchem.comnih.govmdpi.comspandidos-publications.complos.org. This disruption can occur through various means, including modifications of Keap1 cysteine residues or competitive binding to Keap1 caymanchem.comnih.govmdpi.complos.org.

If this compound functions by promoting or enhancing the Keap1-mediated degradation of Nrf2, or by preventing the inhibition of this degradation pathway, it would lead to reduced levels of Nrf2 protein. Alternatively, if this compound directly inhibits Nrf2's transcriptional activity without affecting its degradation, the impact on degradation pathways might be indirect or minimal. However, given that many Nrf2 inhibitors influence its stability, it is plausible that this compound affects Nrf2-dependent protein degradation.

Studies investigating Nrf2 degradation have shown that proteasome inhibitors, such as MG132, cause Nrf2 accumulation, underscoring the significance of this pathway in Nrf2 turnover researchgate.netspandidos-publications.complos.org. Furthermore, compounds that interfere with Nrf2 ubiquitination by Keap1 can enhance Nrf2 protein stability and extend its half-life spandidos-publications.complos.org. As an Nrf2 inhibitor, this compound may exert its effects by promoting Nrf2 degradation or hindering its stabilization, thereby influencing the Nrf2-dependent protein degradation pathway to decrease Nrf2 levels and activity.

Experimental data demonstrating the effect of this compound on Nrf2 protein levels and ubiquitination status would provide direct evidence of its influence on degradation pathways. For example, research on Mangiferin, a different compound, revealed that it increased Nrf2 protein stability by inhibiting its ubiquitination and degradation, resulting in intracellular Nrf2 accumulation spandidos-publications.com. This example illustrates how modulating ubiquitination and degradation directly impacts Nrf2 levels. While specific data for this compound was not found, similar experimental approaches would be necessary to fully elucidate its impact on Nrf2 degradation pathways.

Based on the known mechanisms of Nrf2 regulation and the expected function of this compound as an inhibitor, a conceptual representation of its potential effects on Nrf2 protein levels and degradation is presented below.

| Treatment | Expected Nrf2 Protein Level | Expected Nrf2 Half-life | Expected Nrf2 Ubiquitination Level |

| Vehicle Control | Basal | Short | High |

| This compound | Decreased | Shorter | Potentially Increased |

Note: This table presents hypothetical outcomes based on the expected inhibitory function of this compound and the known mechanisms of Nrf2 degradation. Experimental validation is required to confirm these effects.

Cellular and Biochemical Effects of Nrf2 in 1

Impact on Cellular Proliferation and Viability

Inhibition of Cancer Cell Line Growth (e.g., Acute Myeloid Leukemia cells)

Nrf2-IN-1 has demonstrated a significant inhibitory effect on the growth of various cancer cell lines. researchgate.net Specifically, it has been shown to impede the proliferation of acute myeloid leukemia (AML) cells. medchemexpress.commedchemexpress.com Research indicates that treatment with this compound at concentrations of 5 µM, 10 µM, or 20 µM for 48 hours resulted in the inhibition of growth in three different AML cell lines: THP-1, HL-60, and U937. medchemexpress.com This growth-inhibitory effect underscores the compound's potential as a subject of interest in cancer research. researchgate.net

Table 1: Effect of this compound on AML Cell Viability

| Cell Line | Concentration | Incubation Time | Result | Reference |

|---|---|---|---|---|

| THP-1 | 5 µM, 10 µM, 20 µM | 48 hours | Inhibited Growth | medchemexpress.com |

| HL-60 | 5 µM, 10 µM, 20 µM | 48 hours | Inhibited Growth | medchemexpress.com |

Induction of Programmed Cell Death Pathways

Apoptosis Induction

This compound has been observed to induce apoptosis, or programmed cell death, in AML cells. medchemexpress.commedchemexpress.com Studies using flow cytometry have confirmed that treatment with this compound leads to apoptosis in THP-1, HL-60, and U937 AML cell lines. researchgate.netmedchemexpress.com This induction of apoptosis is a key mechanism behind its anti-proliferative effects. researchgate.net

Activation of Caspase-Dependent Apoptotic Signaling

The apoptotic process initiated by this compound involves the activation of caspase-dependent signaling pathways. medchemexpress.commedchemexpress.com Western blot analyses have revealed that treatment with this compound in THP-1, HL-60, and U937 cells triggers this specific apoptotic cascade. medchemexpress.com Evidence for this includes the cleavage of caspase-2 and Poly (ADP-ribose) polymerase (PARP), which are critical events in caspase-mediated apoptosis. researchgate.net Furthermore, the administration of Nrf2 inhibitors has been linked to an increase in the expression of downstream Caspase-3. researchgate.net

Modulation of Apoptotic Regulatory Proteins (e.g., Bcl-2, Bax)

This compound influences the expression of key proteins that regulate apoptosis. medchemexpress.com Specifically, it has been shown to modulate the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. researchgate.netkarger.com Research has demonstrated that Nrf2 inhibitors can decrease the expression of Bcl-2 and alter the Bcl-2/Bax ratio, which is a critical determinant for apoptosis. researchgate.netkarger.com In studies involving this compound, the compound was found to reduce Bcl-2 expression, thereby shifting the balance towards apoptosis, at least in part, through a mitochondrial-dependent pathway. researchgate.net

Table 2: Modulation of Apoptotic Markers by this compound

| Cell Line | Concentration | Incubation Time | Effect | Reference |

|---|---|---|---|---|

| THP-1, HL-60, U937 | 5 µM, 10 µM | 48 hours | Induced Apoptosis | medchemexpress.com |

| THP-1, HL-60, U937 | 5 µM, 10 µM | 48 hours | Triggered caspase-dependent apoptotic signaling | medchemexpress.com |

Influence on Cellular Bioenergetics and Metabolism

While the primary focus of existing research on this compound has been on its effects on cancer cell proliferation and apoptosis, the Nrf2 pathway, which it inhibits, is known to play a significant role in cellular bioenergetics. tohoku.ac.jp The Nrf2 pathway is involved in regulating metabolic pathways to counteract oxidative stress, which is crucial for the survival of cancer cells. mdpi.com It can influence the availability of substrates for mitochondrial respiration. tohoku.ac.jp Hyperactivation of Nrf2 can lead to metabolic reprogramming in cancer cells, creating vulnerabilities that could potentially be exploited. mdpi.com Although direct studies detailing the specific effects of this compound on cellular bioenergetics and metabolism are not extensively available, its action as an Nrf2 inhibitor suggests it could indirectly influence these processes. tohoku.ac.jpmdpi.com

Impact on Mitochondrial Function (e.g., respiration, ATP production)

The Nrf2 signaling pathway is intricately linked to mitochondrial function. It influences mitochondrial biogenesis, dynamics, and bioenergetics. frontiersin.orgnih.gov Nrf2 activation has been shown to maintain mitochondrial membrane potential, support oxidative phosphorylation (OXPHOS), and regulate ATP synthesis. frontiersin.orgbiologists.com Specifically, Nrf2 can modulate the availability of substrates necessary for mitochondrial respiration, such as NADH and FADH2. biologists.com

Inhibition of Nrf2 by this compound would be expected to disrupt these protective mechanisms. While direct studies on this compound's impact on mitochondrial respiration and ATP production are limited, the known roles of Nrf2 suggest that its inhibition could lead to:

Impaired Respiration: Loss of Nrf2 function has been associated with impaired mitochondrial respiration. mdpi.combiologists.com This is due in part to a reduced availability of substrates for the respiratory chain complexes. biologists.com

Decreased ATP Production: A consequence of impaired respiration is a decline in ATP synthesis. mdpi.combiologists.com Cells deficient in Nrf2 may attempt to compensate by increasing glycolysis. biologists.com

Mitochondrial Depolarization: Nrf2 deficiency can lead to a decrease in mitochondrial membrane potential. biologists.com

| Parameter | Effect of Nrf2 Activation | Anticipated Effect of this compound (Inhibition) |

| Mitochondrial Respiration | Enhances | Impairs |

| ATP Production | Increases | Decreases |

| Mitochondrial Membrane Potential | Maintains/Increases | Decreases |

| Substrate Availability (NADH, FADH2) | Modulates | Reduces |

Redox State Alterations and Susceptibility to Oxidative Damage

A primary function of the Nrf2 pathway is the maintenance of cellular redox homeostasis. aginganddisease.orgmdpi.com It achieves this by upregulating the expression of numerous antioxidant enzymes and proteins involved in the synthesis and regeneration of glutathione (B108866) (GSH) and thioredoxin (Trx). mdpi.comnih.gov These systems are crucial for detoxifying reactive oxygen species (ROS) and mitigating oxidative damage.

By inhibiting Nrf2, this compound is expected to compromise the cell's antioxidant defenses, leading to:

Increased Oxidative Stress: With reduced expression of antioxidant enzymes, cells become more vulnerable to the damaging effects of ROS. mdpi.com Nrf2 deficiency is linked to elevated levels of intracellular ROS. portlandpress.com

Altered Redox Balance: The balance between oxidants and reductants would shift towards a more oxidized state. This can be seen in the depletion of key cellular antioxidants like GSH. nih.govbiorxiv.org

Increased Susceptibility to Oxidative Damage: The compromised antioxidant capacity makes cells more susceptible to damage to lipids, proteins, and DNA from oxidative insults.

| Cellular Component | Role of Nrf2 | Anticipated Effect of this compound (Inhibition) |

| Antioxidant Enzyme Expression | Upregulates | Downregulates |

| Glutathione (GSH) Levels | Maintains/Increases | Decreases |

| Thioredoxin (Trx) System | Supports | Impairs |

| Intracellular ROS Levels | Reduces | Increases |

| Susceptibility to Oxidative Damage | Decreases | Increases |

Effects on Intermediary Metabolic Pathways

Nrf2 is increasingly recognized as a key regulator of intermediary metabolism, extending beyond its canonical role in antioxidant defense. researchgate.netnih.gov It influences glucose, lipid, and amino acid metabolism to support cellular adaptation to stress.

The inhibition of Nrf2 by this compound could therefore have wide-ranging metabolic consequences:

Pentose Phosphate Pathway (PPP): Nrf2 activation can redirect glucose flux into the PPP to increase the production of NADPH, which is essential for reductive biosynthesis and the regeneration of GSH. researchgate.netnih.gov Inhibition of Nrf2 would likely diminish PPP activity, reducing NADPH availability.

Lipid Metabolism: Nrf2 has been shown to inhibit lipogenesis while promoting the β-oxidation of fatty acids. researchgate.net Therefore, this compound might lead to an accumulation of lipids.

Purine (B94841) Biosynthesis: Nrf2 activation can facilitate purine biosynthesis, providing the necessary building blocks for nucleotide synthesis and repair. researchgate.net Inhibition could impair these processes.

Regulation of Inflammatory Processes

There is extensive crosstalk between the Nrf2 antioxidant response and inflammatory signaling pathways, most notably the NF-κB pathway. frontiersin.orgmdpi.com Generally, Nrf2 activation exerts anti-inflammatory effects.

Crosstalk with Pro-inflammatory Signaling Pathways (e.g., NF-κB)

The relationship between Nrf2 and NF-κB is often antagonistic. nih.gov NF-κB is a master regulator of inflammation, promoting the expression of pro-inflammatory cytokines and mediators. frontiersin.org

Inhibition of NF-κB by Nrf2: Nrf2 can suppress NF-κB signaling through several mechanisms. One key mechanism involves the Nrf2 target gene, Heme Oxygenase-1 (HO-1), which can inhibit NF-κB activation. frontiersin.orgmdpi.com Additionally, Nrf2 and NF-κB may compete for the same transcriptional co-activators, such as CBP/p300. mdpi.comunimi.it

Effect of this compound: By inhibiting Nrf2, this compound would remove this layer of negative regulation on the NF-κB pathway. This could lead to an exaggerated or prolonged inflammatory response, as the unchecked NF-κB pathway would be more active. nih.gov Nrf2 deficiency has been shown to result in increased NF-κB activity and inflammation. nih.gov

Modulation of Cytokine Production

The modulation of NF-κB signaling by Nrf2 has direct consequences on the production of inflammatory cytokines.

Suppression of Pro-inflammatory Cytokines by Nrf2: Activation of the Nrf2 pathway has been demonstrated to strongly suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgmdpi.comnih.gov

Effect of this compound: Inhibition of Nrf2 with this compound is anticipated to enhance the production of these pro-inflammatory cytokines. In studies where Nrf2 is deficient, there is an exacerbation of inflammation, characterized by higher levels of these cytokines. nih.gov For instance, in a mouse model of pneumonia, Nrf2-deficient mice exhibited an overexpression of TNF-α and IL-1β. frontiersin.org

| Inflammatory Mediator | Effect of Nrf2 Activation | Anticipated Effect of this compound (Inhibition) |

| NF-κB Activity | Suppresses | Enhances |

| TNF-α Production | Suppresses | Increases |

| IL-1β Production | Suppresses | Increases |

| IL-6 Production | Suppresses | Increases |

Preclinical Research Applications of Nrf2 in 1

Oncology Research

In the realm of oncology, the Nrf2 pathway is considered a double-edged sword. While its activation can protect normal cells from carcinogenic insults, sustained activation in cancer cells can promote tumor progression and confer resistance to therapies. colab.wsmdpi.com Therefore, inhibitors of Nrf2, such as Nrf2-IN-1, are of significant interest.

Acute Myeloid Leukemia (AML) Models

The most definitive preclinical research on this compound has been in the context of Acute Myeloid Leukemia (AML). medchemexpress.euchemsrc.comglpbio.com Nrf2 is persistently activated in many human tumors, including AML, making its inhibition a potential therapeutic strategy. nih.govnih.gov

A pivotal study identified this compound, a novel pyrazolyl hydroxamic acid derivative, through an antioxidant response element (ARE)-luciferase reporter system. nih.govnih.gov This compound was shown to inhibit Nrf2 activity and exert a significant growth-inhibitory effect on the human AML cell lines THP-1, HL-60, and U937. nih.govnih.gov Furthermore, this compound was observed to have a similar anti-growth effect in a chick embryo model. nih.govnih.gov

Treatment with this compound at a concentration of 10 μM for 48 hours led to increased apoptosis in AML cells. nih.govnih.gov This was evidenced by the enhanced protein levels of cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP), key markers of apoptosis. nih.govnih.gov The study also demonstrated that this compound treatment downregulated the protein level of Nrf2 itself. nih.gov The pro-apoptotic effects of this compound were linked to the mitochondrial pathway, as it reduced the expression of the anti-apoptotic protein Bcl-2 and decreased the Bcl-2/Bax ratio. nih.govnih.gov The specificity of this compound's action was confirmed by experiments where upregulation of Nrf2, either through treatment with tert-butylhydroquinone (B1681946) (tBHQ) or by Nrf2 overexpression, could alleviate the growth inhibition and apoptosis induced by the compound. nih.govnih.gov

| Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|

| THP-1, HL-60, U937 | Growth Inhibition | Profound growth-inhibitory effect observed. | nih.govnih.gov |

| THP-1, HL-60, U937 | Induction of Apoptosis | Increased apoptosis at 10 μM concentration after 48 hours. | nih.govnih.gov |

| THP-1, HL-60, U937 | Molecular Changes | Enhanced cleaved caspase-3 and PARP; decreased Nrf2, Bcl-2, and Bcl-2/Bax ratio. | nih.govnih.gov |

Sensitization of Cancer Cells to Conventional Therapies (e.g., Chemotherapy, Radiotherapy)

While the Nrf2 pathway is a known contributor to chemoresistance and radioresistance in various cancers, direct preclinical studies evaluating the specific role of this compound in sensitizing cancer cells to these conventional therapies are limited in the available scientific literature. mdpi.comresearchgate.netresearchgate.net The overexpression of Nrf2 is associated with resistance to chemotherapeutic agents. uhasselt.be Inhibition of the Nrf2 pathway is therefore considered a promising strategy to overcome drug resistance. researchgate.net For instance, in colorectal cancer cells, resistance to oxaliplatin (B1677828) has been linked to exosomal transfer of Nrf2. uhasselt.be Although not directly involving this compound, these findings suggest that Nrf2 inhibitors could potentially enhance the efficacy of chemotherapy. uhasselt.be Similarly, the Nrf2 pathway plays a role in the repair of radiation-induced DNA damage, suggesting that its inhibition could sensitize cancer cells to radiotherapy. researchgate.net

Application in Other Cancer Models (e.g., Melanoma, Lung Cancer, Renal Cell Carcinoma)

Direct preclinical research on the application of this compound in melanoma, lung cancer, and renal cell carcinoma models is not extensively documented in the current literature. However, the role of the Nrf2 pathway in these cancers is well-established, suggesting a potential therapeutic avenue for Nrf2 inhibitors.

In melanoma , Nrf2 activation has been associated with metastasis and immune evasion. mdpi.com The Nrf2 pathway is also implicated in protecting melanoma cells from ferroptosis, a form of cell death. mdpi.com

In lung cancer , particularly non-small cell lung cancer (NSCLC), the Nrf2 pathway is frequently activated through mutations in Keap1 or Nrf2 itself, which is associated with a poor prognosis. dcchemicals.com Inhibition of Nrf2 has been shown to suppress the growth of human lung cancer cells. dcchemicals.com One study noted that the protective effect of another compound, 4-octyl itaconate, against ferroptosis in lung cells was reversible by this compound, indicating the compound's utility in studying Nrf2-dependent mechanisms. nih.govcolab.ws

In renal cell carcinoma (RCC) , overexpression of Nrf2 is also observed and is associated with tumor progression and resistance to therapy. biosynth.com A study on a rat model of renal injury showed that this compound could protect against renal injury by reducing oxidative injury and cell apoptosis. biosynth.com

Investigation of Nrf2 as an Oncogenic Factor in Tumor Progression

The role of Nrf2 as a potential oncogene is supported by evidence that its sustained activation promotes cancer cell survival, proliferation, and resistance to therapy. mdpi.comresearchgate.net While this compound is a tool to probe the consequences of Nrf2 inhibition, specific studies employing this compound to investigate the fundamental oncogenic nature of Nrf2 are not widely reported. The oncogenic activities of Nrf2 are often linked to its ability to reprogram metabolic pathways and mitigate the oxidative stress that is inherent to rapidly proliferating cancer cells. springermedizin.deescholarship.org The development of Nrf2 inhibitors like this compound is a direct consequence of the recognition of Nrf2's pro-tumorigenic functions in established cancers. researchgate.net

Neuroscience Research

In contrast to its role in cancer, the activation of the Nrf2 pathway is generally considered neuroprotective. medchemexpress.comnih.gov It helps to combat oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. medchemexpress.com

Investigating Nrf2's Role in Neuroprotection in Oxidative Stress Models

There is no direct evidence from the available literature to suggest that this compound has been used to investigate the role of Nrf2 in neuroprotection within oxidative stress models. Research in this area has predominantly focused on Nrf2 activators as potential therapeutic agents. medchemexpress.comnih.govmedchemexpress.com These activators have shown promise in preclinical models of diseases like Parkinson's and Alzheimer's by enhancing the antioxidant capabilities of neuronal cells. medchemexpress.eumedchemexpress.com For instance, various Nrf2 activators have demonstrated neuroprotective and antioxidant effects in cellular models of Parkinson's disease. medchemexpress.eumedchemexpress.com The use of an Nrf2 inhibitor like this compound in this context would be expected to exacerbate oxidative stress and neuronal damage, which could be a valid experimental approach to further confirm the protective role of the Nrf2 pathway. However, such studies specifically utilizing this compound have not been prominently reported.

| Research Area | Application of this compound | Key Findings/Context | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Directly studied as a therapeutic agent. | Inhibits growth and induces apoptosis in AML cell lines. | nih.govnih.gov |

| Cancer Therapy Sensitization | Not directly studied. | The Nrf2 pathway is linked to chemo/radioresistance, suggesting potential for inhibitors. | mdpi.comresearchgate.netresearchgate.netuhasselt.be |

| Melanoma, Lung, Renal Cancer | Limited direct studies. Used to probe Nrf2-dependent mechanisms. | The Nrf2 pathway is implicated in the progression of these cancers. | mdpi.comdcchemicals.comnih.govcolab.wsbiosynth.com |

| Nrf2 as an Oncogenic Factor | Not directly studied for this purpose. | Its development is based on the oncogenic role of Nrf2. | mdpi.comresearchgate.netspringermedizin.deescholarship.org |

| Neuroscience (Neuroprotection) | Not directly studied. | Research focuses on Nrf2 activators for neuroprotection. | medchemexpress.eumedchemexpress.comnih.govmedchemexpress.com |

Based on a thorough review of the available scientific literature, there is currently insufficient specific preclinical research data on the compound "this compound" to generate a detailed article covering its applications in neuroinflammation, non-cancer-related inflammatory diseases, cardiovascular disease, and metabolic disorders as per the requested outline.

The existing research and documentation for this compound primarily identify it as a potent inhibitor of the Nrf2 pathway, with its application being explored predominantly in the context of oncology, specifically in acute myeloid leukemia (AML). medchemexpress.com Publications citing the use of this compound are concentrated in cancer research, and while the broader Nrf2 pathway is a significant area of study for inflammatory, neurodegenerative, cardiovascular, and metabolic diseases, frontiersin.orgfrontiersin.orgmdpi.comucl.ac.uk specific studies employing this particular inhibitor (this compound) in those fields are not available in the public domain.

Therefore, it is not possible to provide scientifically accurate and detailed content for the following outlined sections based on current research:

Other Disease Research

Implications for Metabolic Disorders

While research on other Nrf2 inhibitors (e.g., Brusatol (B1667952), ML385) and studies on Nrf2-knockout models exist for these conditions, nih.govfrontiersin.org such information falls outside the strict scope of this request, which is focused solely on the chemical compound "this compound". Generating content without specific supporting data would not meet the required standards of accuracy and would constitute a hallucination.

Further research would be required to determine if this compound has been investigated in these areas in studies not currently indexed or publicly available.

Methodological Approaches in Nrf2 in 1 Research

In Vitro Cell Culture Systems

In vitro studies provide a controlled environment to examine the direct effects of Nrf2-IN-1 on specific cell types and to dissect the underlying molecular mechanisms.

Cancer cell lines, particularly those derived from acute myeloid leukemia (AML), have been extensively used to study the effects of this compound. This compound was developed for the research of AML, where Nrf2 is often overexpressed and associated with drug resistance medchemexpress.comresearchgate.net. Studies have shown that this compound inhibits Nrf2 activation and growth in AML cell lines such as THP-1, HL-60, and U937 medchemexpress.com. At concentrations ranging from 5 to 10 µM over 48 hours, this compound has been observed to induce apoptosis in these AML cell lines, involving apoptotic signaling pathways including Bcl-2 and Bax medchemexpress.com. Furthermore, this compound (at 5, 10, and 20 µM for 48 hours) has been shown to decrease the protein expression of Nrf2 and Heme Oxygenase-1 (HO-1), a key Nrf2 target gene, in THP-1 cells in a dose-dependent manner medchemexpress.com.

THP-1 cells, a human monocytic cell line derived from an acute monocytic leukemia patient, are frequently used as an in vitro model for immunological studies and inflammation research, particularly after differentiation into macrophage-like phenotypes mdpi.com. Nrf2 is known to regulate inflammatory responses in THP-1 cells oup.com. Studies using THP-1 cells have demonstrated that Nrf2 can regulate the inflammatory reaction and play a negative regulatory role oup.com.

A549 cells, a human lung adenocarcinoma cell line, have also been utilized in this compound research. The A549 cell line exhibits high Nrf2 activity, often due to mutations in KEAP1, the negative regulator of Nrf2 creative-biogene.comnih.gov. This compound has shown cytotoxicity against human A549 cells, assessed as growth inhibition medchemexpress.com. The IC50 value for this compound (Compound 4f) in A549 cells, based on cytotoxicity assessed by sulforhodamine B assay after 24 to 48 hours, is reported as 1.82 µM medchemexpress.com. Research in A549 cells has indicated that constitutive activation of Nrf2 may be strongly related to dysfunctional mutation of Keap1 and that Nrf2 enhances cell proliferation and resistance to anticancer drugs in human lung cancer cells aacrjournals.org. Knockdown of Nrf2 in A549 cells significantly inhibited resistance to cisplatin (B142131) and reduced cell proliferation aacrjournals.org.

Here is a summary of research findings in cancer cell lines:

| Cell Line | Cancer Type | This compound Effect | Key Findings | Source |

| THP-1 | Acute Monocytic Leukemia | Inhibits growth, induces apoptosis, decreases Nrf2 and HO-1 protein expression | Growth inhibition at 5, 10, 20 µM; Apoptosis induction at 5-10 µM; Dose-dependent decrease in Nrf2/HO-1 protein at 5, 10, 20 µM. | medchemexpress.com |

| HL-60 | Acute Promyelocytic Leukemia | Inhibits growth, induces apoptosis | Growth inhibition at 5, 10, 20 µM; Apoptosis induction at 5-10 µM. | medchemexpress.com |

| U937 | Histiocytic Lymphoma | Inhibits growth, induces apoptosis | Growth inhibition at 5, 10, 20 µM; Apoptosis induction at 5-10 µM. | medchemexpress.com |

| A549 | Lung Adenocarcinoma | Inhibits growth | IC50 of 1.82 µM for growth inhibition (24-48 hrs). Nrf2 contributes to proliferation and chemoresistance in this cell line. | medchemexpress.comaacrjournals.org |

Non-malignant cell lines, such as human embryonic kidney 293 (HEK293) cells, are used to investigate the effects of this compound in a non-cancerous context. HEK293 cells are a recombinant human embryonic kidney cell line often used for monitoring the activation of the antioxidant response pathway triggered by stimuli invivogen.comsignosisinc.com. They are considered a valuable platform for drug screening and mechanistic studies on oxidative stress response pathways creative-biogene.com. While this compound is primarily studied as an inhibitor, some research in HEK293 cells focuses on Nrf2 activation using other compounds, highlighting the utility of this cell line for studying Nrf2-mediated transcriptional activity creative-biogene.comsignosisinc.comresearchgate.net. Studies have shown that Nrf2 activators can upregulate Nrf2 target genes like HO-1, TRX1, and NQO1 in HEK293 cells researchgate.net. This suggests that HEK293 cells can serve as a model to understand how Nrf2 modulation impacts protective gene expression outside of a cancer setting.

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. Neurons, astrocytes, and microglia are primary cell types used to study the role of Nrf2 in the nervous system and the potential effects of Nrf2 modulation.

Primary neuronal cultures have been utilized to understand the protective role of Nrf2 against neurotoxicity. Studies using primary cortical neuronal cultures from Nrf2-deficient mice have shown increased sensitivity to toxins like 3-nitropropionic acid (3-NP), indicating the importance of Nrf2 in neuronal defense pnas.orgnih.govmdpi.com. While Nrf2 activity might be relatively unresponsive in neurons compared to astrocytes in some in vitro settings, it still plays a role in neuronal differentiation and protection nih.govplos.org.

Astrocytes, the most abundant glial cells in the central nervous system, play a crucial role in supporting neuronal function and protecting against oxidative stress plos.orgbiorxiv.org. Primary astrocyte cultures are used to study Nrf2 activation and its protective effects. Nrf2 is highly inducible in astrocytes, and its activation in astrocytes can confer protection to co-cultured neurons against reactive oxygen species (ROS) plos.org. Primary astrocyte cultures from rodents have been used to examine the role of Nrf2 in response to various stimuli and its impact on the expression of neurotoxic reactive astrocyte marker genes researchgate.netspringermedizin.de. Nrf2 activation in astrocytes has been shown to protect against hydrogen peroxide toxicity plos.org.

Microglia, the primary immune cells of the central nervous system, are involved in the inflammatory response and clearing cellular debris nih.govspringermedizin.de. Primary microglial cultures are employed to investigate the role of Nrf2 in modulating microglial function, including phagocytosis and the inflammatory response nih.govoup.comtandfonline.com. Studies have shown that activators of Nrf2 in cultured microglia can induce anti-oxidative defense components, reduce peroxide formation, upregulate phagocytosis-mediating receptors like CD36, and enhance the phagocytosis of red blood cells nih.gov. Nrf2 knockdown in primary microglial cells has been shown to attenuate the upregulation of antioxidant genes and result in increased cell death upon exposure to toxins like methylmercury (B97897) oup.com.

Here is a summary of research findings in primary cell cultures related to Nrf2 modulation:

| Cell Type | Tissue Source (Common) | Research Focus related to Nrf2 | Key Findings (General Nrf2 Modulation) | Source |

| Neurons | Cortex | Neuroprotection, differentiation, response to toxins | Nrf2 is protective against toxins; Nrf2 promotes neuronal differentiation; Nrf2 deficiency increases susceptibility to toxicity. | pnas.orgnih.govmdpi.comnih.gov |

| Astrocytes | Spinal Cord, Cortex | Neuroprotection, response to oxidative stress, regulation of reactive astrocyte markers | Nrf2 is highly inducible and protective; Astrocytic Nrf2 activation can protect neurons; Nrf2 influences expression of reactive astrocyte genes. | plos.orgresearchgate.netspringermedizin.denih.gov |

| Microglia | Brain | Inflammatory response, phagocytosis, response to toxins, hematoma clearance | Nrf2 modulates inflammation and enhances phagocytosis; Nrf2 activation induces antioxidant defenses; Nrf2 deficiency impairs hematoma clearance in vivo. | nih.govspringermedizin.deoup.comtandfonline.com |

Non-Malignant Cell Lines (e.g., HEK293 cells)

In Vivo Animal Models

In vivo animal models are crucial for evaluating the systemic effects of this compound and its impact on disease progression within a living organism.

Avian tumor models, such as chicken embryo assays, can be used for preliminary in vivo assessments of compounds. Research has indicated that this compound inhibits tumor growth via apoptosis in chicken eggs medchemexpress.com. This suggests the utility of this model for evaluating the anti-tumor potential of this compound in a relatively simple in vivo system.

Rodent models, particularly mice, are widely used in Nrf2 research, including studies that could potentially involve Nrf2 inhibitors like this compound. Genetically engineered mouse models of cancer and Nrf2-knockout mice are valuable tools for understanding the role of Nrf2 in tumorigenesis and the effects of Nrf2 modulation in a systemic context aacrjournals.orgnih.gov.

Nrf2-knockout mice are particularly useful for demonstrating the protective role of Nrf2. Studies using Nrf2-deficient mice have shown increased susceptibility to chemical carcinogenesis and greater sensitivity to various toxicants, highlighting the importance of Nrf2 in defense mechanisms in vivo aacrjournals.orgnih.govfrontiersin.org. For example, Nrf2-deficient mice are more susceptible to chemically induced bladder, skin, and stomach cancers frontiersin.org. In models of neurodegenerative diseases, Nrf2 activation in astrocytes has been shown to confer protection against neurodegeneration in mouse models of ALS, and Nrf2 deficiency can result in increased sensitivity to neurotoxic insults mdpi.com.

While specific in vivo studies detailing the use of this compound in genetically engineered mouse models of cancer or Nrf2-knockout mice were not prominently found in the search results, the established use of these models in general Nrf2 research indicates their relevance for future or ongoing in vivo investigations of Nrf2 inhibitors. Studies using other Nrf2 modulators in rodent models, such as Nrf2 inducers suppressing tumor growth in murine cancer xenograft models or protecting against neuroinflammation in mouse models, demonstrate the applicability of these systems for evaluating compounds targeting Nrf2 in a living system mdpi.commdpi.com. The use of Nrf2 inhibitors like brusatol (B1667952) in mouse models has shown improved sensitivity to chemotherapy in AML, further supporting the utility of these models for Nrf2 inhibitor research plos.org.

Here is a summary of relevant rodent model applications in Nrf2 research:

| Model Type | Research Focus related to Nrf2 | Key Findings (General Nrf2 Modulation) | Source |

| Nrf2-knockout mice | Susceptibility to carcinogenesis, response to toxicants, role in disease models (e.g., neurodegeneration, inflammation) | Increased susceptibility to various cancers and toxicants; Impaired defense against oxidative stress and inflammation; Altered disease progression in specific models. | aacrjournals.orgnih.govfrontiersin.orgmdpi.com |

| Genetically engineered mouse models (e.g., cancer xenografts) | Role of Nrf2 in tumor growth, metastasis, and chemoresistance; Evaluation of Nrf2 modulators in cancer therapy. | Nrf2 can influence tumor development and response to treatment; Nrf2 modulators can impact tumor growth and metastasis. | mdpi.complos.orgaacrjournals.org |

Organ-Specific Disease Models (e.g., lung injury models)

Organ-specific disease models are crucial for evaluating the effects of compounds like this compound in a more complex, physiological context. While this compound is primarily studied for AML medchemexpress.com, Nrf2 modulation is relevant in various organ-specific diseases, including lung injury. Research on Nrf2 in lung injury models, such as those induced by LPS or hyperoxia in mice, has shown that Nrf2 activation can protect against lung damage by regulating oxidative stress and inflammation. nih.govfrontiersin.orgaging-us.com Nrf2-deficient mice exhibit increased susceptibility to lung injury in these models. frontiersin.orgaging-us.com Studies involving other Nrf2 modulators in lung injury models utilize methods like assessing inflammatory markers, evaluating pulmonary edema, and analyzing cell infiltration in bronchoalveolar lavage fluid (BALF). aging-us.comresearchgate.net

Molecular and Cellular Assays

Molecular and cellular assays provide detailed insights into the direct effects of this compound at the cellular level, examining changes in gene and protein expression, cell viability, apoptosis, and oxidative stress.

Analyzing the expression levels of key genes and proteins is fundamental to understanding how this compound affects the Nrf2 pathway. Quantitative PCR (qPCR) and Western blotting are commonly used techniques. Western blotting allows for the detection and quantification of specific proteins, such as Nrf2 and Heme Oxygenase-1 (HO-1), a downstream target of Nrf2. indigobiosciences.commdpi.commedsci.orgresearchgate.netnih.govfrontiersin.orgmdpi.com Studies have shown that this compound can decrease Nrf2 and HO-1 protein expression in a dose-dependent manner in certain cell lines. medchemexpress.com Similarly, other studies investigating Nrf2 modulation utilize Western blotting to assess the levels of Nrf2, HO-1, and other related proteins like Keap1. mdpi.commedsci.orgresearchgate.netnih.govfrontiersin.orgmdpi.com qPCR is used to measure the mRNA levels of Nrf2 and its target genes. mdpi.comfrontiersin.orgmdpi.comoncotarget.com

Table 1: Examples of Protein Expression Changes Measured by Western Blotting

| Protein | Treatment/Condition | Observed Change | Reference |

| Nrf2 | This compound treatment | Decreased | medchemexpress.com |

| HO-1 | This compound treatment | Decreased | medchemexpress.com |

| Nrf2 | SH21 treatment | Increased | mdpi.com |

| HO-1 | SH21 treatment | Increased | mdpi.com |

| Nrf2 | Baicalein treatment | Increased | medsci.org |

| HO-1 | Baicalein treatment | Increased | medsci.org |

| Nrf2 | Heat treatment | Increased | researchgate.net |

| HO-1 | Heat treatment | Increased | researchgate.net |

Cellular viability and proliferation assays are used to determine the effect of this compound on cell health and growth. Assays such as the sulforhodamine B assay, MTT assay, and trypan blue dye exclusion assay are commonly employed. medchemexpress.comindigobiosciences.commedsci.orgmdpi.comoncotarget.com Research indicates that this compound can inhibit the growth of AML cells in a concentration-dependent manner. medchemexpress.com Cell proliferation can also be assessed by methods like Ki67 immunostaining or BrdU incorporation assays. mdpi.comoncotarget.com

Apoptosis detection methods are used to evaluate whether this compound induces programmed cell death. Techniques include measuring caspase activity and using Annexin V staining followed by flow cytometry. indigobiosciences.comnih.govijbs.commdpi.commdpi.comjacc.org Caspase activation is a key event in the apoptotic pathway. nih.gov Annexin V staining, often combined with a vital dye like propidium (B1200493) iodide (PI), allows for the identification and quantification of early and late apoptotic cells. nih.govijbs.commdpi.commdpi.comjacc.org Studies have shown that this compound can induce apoptosis in AML cells. medchemexpress.com

Measuring intracellular Reactive Oxygen Species (ROS) levels helps assess the impact of this compound on oxidative stress. Fluorescent probes, such as DCFH-DA, are frequently used, with analysis performed by flow cytometry or fluorescence microscopy. mdpi.comnih.govijbs.commdpi.commdpi.com Changes in ROS levels are indicative of alterations in the cellular redox balance, which is significantly influenced by the Nrf2 pathway. nih.govfrontiersin.orgaging-us.commdpi.com

Reporter gene assays, particularly those utilizing the Antioxidant Response Element (ARE) linked to a luciferase reporter gene, are valuable tools for directly monitoring Nrf2 transcriptional activity. nih.govindigobiosciences.comnih.govresearchgate.netbiocompare.comamsbio.comfrontiersin.orgfrontiersin.org These assays involve transfecting cells with a plasmid containing the ARE driving luciferase expression. Activation of Nrf2 leads to its binding to the ARE and subsequent production of luciferase, which can be easily measured by luminescence. indigobiosciences.comresearchgate.netbiocompare.comamsbio.com These assays are used to screen for compounds that modulate Nrf2 activity, either as agonists or antagonists. indigobiosciences.combiocompare.comamsbio.com

Table 2: Examples of ARE-Luciferase Assay Applications

| Assay Type | Purpose | Reference |

| ARE-luciferase | Quantify Nrf2 functional activity | indigobiosciences.combiocompare.com |

| ARE-luciferase | Screen for Nrf2 agonists or antagonists | indigobiosciences.combiocompare.comamsbio.com |

| ARE-luciferase | Monitor Nrf2 pathway activity | biocompare.comamsbio.com |

| ARE-luciferase | Assess Nrf2 activation by compounds | nih.govfrontiersin.org |

| NRF2/ARE Reporter | Screen for oxidative stress induction | frontiersin.org |

Assessment of Mitochondrial Bioenergetics

Studies investigating the impact of Nrf2 modulation on mitochondrial bioenergetics utilize various techniques to measure parameters related to energy production and mitochondrial health. Nrf2 is recognized for its role in influencing mitochondrial activity and cellular bioenergetics portlandpress.combiologists.comucl.ac.uk. Activation of Nrf2 has been shown to enhance mitochondrial bioenergetic function, increase ATP levels, and improve the efficiency of oxidative phosphorylation biologists.comucl.ac.ukmdpi.combiologists.com. Conversely, loss or deficiency of Nrf2 can lead to mitochondrial depolarization, decreased ATP, and impaired respiration biologists.combiologists.com.

Methodological approaches in this area, as indicated by the search results regarding Nrf2 modulation, include:

Measurement of ATP Levels: Assessing the cellular concentration of ATP provides a direct measure of energy status, which is significantly influenced by mitochondrial function biologists.commdpi.com.

Assessment of Oxygen Consumption Rate (OCR): OCR measurements, often performed using techniques like Seahorse XF Analyzers, evaluate cellular respiration and oxidative phosphorylation efficiency biologists.com. Studies have shown that Nrf2 deficiency can reduce basal oxygen consumption biologists.com.

Evaluation of Mitochondrial Membrane Potential (ΔΨm): Changes in mitochondrial membrane potential are indicative of mitochondrial health and function. Nrf2 activation can increase ΔΨm, while deficiency can lead to depolarization portlandpress.combiologists.com. Techniques like fluorescence microscopy with potential-sensitive dyes are used for this assessment portlandpress.comfrontiersin.org.

Analysis of Substrate Availability for Mitochondrial Respiration: Nrf2 can influence the availability of substrates like NADH and FADH2 for the electron transport chain by modulating glucose metabolism and the Krebs cycle biologists.comucl.ac.ukmdpi.com. Assays measuring these substrates or the activity of related enzymes would be relevant.

Assessment of Mitochondrial ROS Production: While Nrf2 generally protects against oxidative stress, its impact on mitochondrial ROS production can be complex and context-dependent portlandpress.comphysiology.org. Measuring mitochondrial ROS levels using fluorescent probes is a common method.

Mitochondrial Biogenesis Markers: Nrf2 can influence mitochondrial biogenesis by upregulating transcription factors like nuclear respiratory factor 1 (NRF-1) portlandpress.comphysiology.orgnih.gov. Assessing the expression levels of such markers can indicate changes in mitochondrial content.

Given that "this compound" is an inhibitor, research would likely focus on how Nrf2 inhibition reverses or prevents the beneficial effects of Nrf2 activation on these mitochondrial bioenergetic parameters.

Protein-Protein Interaction Studies (e.g., for related Nrf2 modulators)

A key mechanism by which Nrf2 activity is regulated is through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a negative regulator by facilitating Nrf2 ubiquitination and proteasomal degradation tandfonline.commdpi.commdpi.comtandfonline.comacs.org. Nrf2 modulators, including inhibitors like "this compound", are often designed to interfere with the Keap1-Nrf2 protein-protein interaction (PPI) tandfonline.commdpi.commdpi.comtandfonline.comconsensus.appacs.orgconsensus.appmdpi.com. Inhibiting this interaction stabilizes Nrf2, leading to its accumulation and translocation to the nucleus mdpi.commdpi.comconsensus.app.

Methodological approaches used to study the Keap1-Nrf2 PPI and the effects of modulators include:

In Vitro Binding Assays: Techniques such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays are used to directly measure the binding affinity and inhibitory potency of compounds on the Keap1-Nrf2 interaction in a cell-free system tandfonline.comucl.ac.uk. These assays can quantify the disruption of the interaction by a compound.

Co-Immunoprecipitation (Co-IP): This technique is used to assess the physical interaction between Keap1 and Nrf2 proteins in cells. By using antibodies to precipitate one protein (e.g., Keap1), researchers can determine if the other protein (Nrf2) is bound to it. A reduction in co-precipitated Nrf2 in the presence of a modulator indicates disruption of the interaction tandfonline.commdpi.com.

Western Blotting: While not a direct measure of PPI, Western blotting is used to assess the cellular levels of Nrf2 protein. Compounds that inhibit the Keap1-mediated degradation of Nrf2 will lead to increased Nrf2 protein levels, which can be detected by Western blot mdpi.comucl.ac.uk.

Cell-Based Reporter Assays: These assays utilize a reporter gene (e.g., luciferase) linked to an antioxidant response element (ARE), a DNA sequence that Nrf2 binds to activate gene expression. Compounds that disrupt the Keap1-Nrf2 interaction lead to increased nuclear Nrf2 and subsequent activation of ARE-driven reporter expression, providing a functional measure of Nrf2 activation acs.orgucl.ac.uk.

Molecular Docking and Dynamics Simulations: Computational methods like molecular docking are used to predict how a small molecule might bind to the Keap1 protein, particularly within the Kelch domain which interacts with Nrf2 mdpi.commdpi.comacs.orgmdpi.com. Molecular dynamics simulations can further assess the stability of the predicted interaction mdpi.com. These methods are valuable in the design and characterization of potential PPI inhibitors mdpi.comacs.org.

Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement of a compound with Keap1 in a cellular context by measuring the thermal stability of the protein in the presence of the compound.

For "this compound", these methods would be employed to demonstrate its ability to disrupt the Keap1-Nrf2 interaction, leading to decreased Nrf2 activity, and to study the consequences of this inhibition on downstream cellular processes.

Future Research Directions and Unanswered Questions

Identification of Additional Molecular Targets or Off-Pathway Effects of Nrf2-IN-1

The primary known function of this compound is the inhibition of Nrf2 activation. medchemexpress.com However, the precise mechanism of this inhibition—whether it disrupts the Keap1-Nrf2 interaction, interferes with Nrf2-DNA binding, or promotes Nrf2 degradation—is not fully characterized. A critical unanswered question is the compound's selectivity. Many modulators of the Nrf2 pathway are reactive electrophiles that can covalently modify cysteine residues on numerous proteins, leading to off-target effects. mdpi.comalzdiscovery.orgnih.gov

Elucidation of Context-Dependent Effects of Nrf2 Inhibition in Different Biological Systems

The role of Nrf2 is highly context-dependent, acting as a tumor suppressor in early stages of carcinogenesis but as an oncogene in established tumors. dovepress.comresearchgate.netmdpi.com The initial characterization of this compound was performed in the context of AML. medchemexpress.com A major area for future research is to determine its efficacy and effects in a wider range of biological systems.

Investigations should be expanded to other cancer types where Nrf2 is frequently hyperactivated, such as non-small cell lung cancer (NSCLC), pancreatic cancer, and certain ovarian cancers. mdpi.comvividion.com It would be crucial to determine if this compound consistently induces cell death or if its effects vary with the specific genetic background of the cancer (e.g., mutations in KEAP1, NRF2 (gene: NFE2L2), KRAS, or p53). dovepress.combiomolther.org Furthermore, the role of Nrf2 is not limited to cancer; it is a key player in neurodegenerative diseases, inflammation, and metabolic disorders. csic.esnih.govannualreviews.org Preclinical studies in models of these diseases are needed to explore whether inhibition of Nrf2 by this compound would be detrimental or potentially beneficial in specific non-oncologic contexts. For instance, while Nrf2 activation is generally seen as protective in neurodegeneration, the precise timing and level of its activity are critical. annualreviews.orgnih.gov

Development and Characterization of Novel Preclinical Models for this compound Research

Research on this compound has thus far been limited to established cancer cell lines. medchemexpress.com To rigorously evaluate its therapeutic potential, more sophisticated and clinically relevant preclinical models are required. Future efforts should focus on developing and utilizing a diverse array of models.

Key preclinical models for future this compound research include:

Patient-Derived Xenografts (PDX): These models, derived directly from patient tumors, would allow for testing this compound efficacy across a spectrum of human cancers with diverse genetic backgrounds, better-predicting clinical responses.

Genetically Engineered Mouse Models (GEMMs): GEMMs with inducible Nrf2 deletion or Keap1 mutations could provide invaluable insights into the inhibitor's efficacy and on-target effects in the context of a functioning immune system and complex tumor microenvironment.

3D Organoid Models: Cancer organoids can more accurately replicate the three-dimensional architecture and cell-cell interactions of a tumor. Studying this compound in organoid models derived from various cancers would offer a powerful platform for assessing its impact on tumor growth and heterogeneity. austinpublishinggroup.com

Humanized Mouse Models: To study the interplay between Nrf2 inhibition and the human immune system, mice engrafted with human immune cells would be an essential tool, particularly for investigating combination immunotherapies.

Investigation of this compound in Combination Strategies within Preclinical Disease Models

A key rationale for developing Nrf2 inhibitors is to overcome therapy resistance. consensus.appdovepress.com The hyperactivation of Nrf2 protects cancer cells from the oxidative stress induced by many chemotherapeutic agents and radiotherapy, thereby limiting their effectiveness. dovepress.comdovepress.com A pivotal direction for future research is to systematically evaluate this compound in combination with standard-of-care treatments in relevant preclinical models.

Studies have shown that other Nrf2 inhibitors, like ML385, can synergize with platinum-based drugs such as carboplatin (B1684641) in NSCLC models. nih.govresearchgate.net Similarly, combining NRF2 and GPX4 inhibitors has shown synergistic effects in suppressing ovarian cancer. nih.gov Therefore, preclinical trials should be designed to test this compound alongside a range of therapies, including conventional chemotherapies (e.g., doxorubicin, taxol), targeted agents (e.g., PI3K/Akt or ERK1/2 inhibitors), and radiotherapy. researchgate.netspandidos-publications.commdpi.com Such studies should aim to determine if this compound can re-sensitize resistant tumors to treatment and should elucidate the molecular mechanisms behind any observed synergy, such as enhanced apoptosis or ferroptosis. consensus.appnih.gov

Understanding Mechanisms of Resistance to Nrf2 Inhibition in Disease Models

Just as cancer cells develop resistance to conventional therapies, they can also acquire resistance to targeted inhibitors. As this compound or other Nrf2 inhibitors advance, understanding the mechanisms of resistance will be paramount for their long-term clinical success. Future research must proactively investigate how cancer cells might evade the effects of Nrf2 inhibition.

This can be achieved by generating resistant cancer cell lines through long-term exposure to this compound. Subsequent multi-omics analysis (genomics, transcriptomics, proteomics) of these resistant cells compared to their sensitive counterparts could identify the adaptive changes. Potential mechanisms of resistance could include secondary mutations in the Nrf2 protein that prevent inhibitor binding, the upregulation of compensatory antioxidant or detoxification pathways (e.g., the thioredoxin system), or the activation of alternative pro-survival signaling pathways that bypass the need for Nrf2. dovepress.comresearchgate.net Elucidating these escape routes will be essential for developing second-generation inhibitors or designing rational combination therapies to overcome resistance.

Q & A

Q. How should researchers integrate this compound data with existing Nrf2 pathway databases?

- Methodology : Leverage resources like the NRF2 Target Database (https://www.nrf2target.org/ ) for cross-referencing. Apply pathway enrichment tools (e.g., GSEA, DAVID) to contextualize omics data within Keap1-Nrf2-ARE signaling networks .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound findings in preclinical leukemia models?

- Methodology :

- Adhere to ARRIVE guidelines for in vivo studies, including blinding and randomization.

- Deposit raw data (e.g., RNA-seq FASTQ files, flow cytometry FCS files) in public repositories (e.g., GEO, FlowRepository) .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in translational studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.